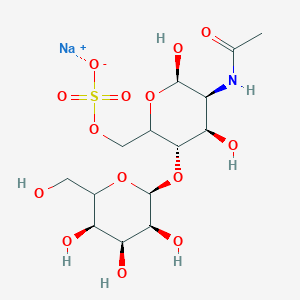
スルフォクロロフェノール S
説明
科学的研究の応用
Sulfochlorophenol S has a wide range of applications in scientific research:
Analytical Chemistry: Used for the spectrophotometric determination of metal ions in various samples.
Environmental Monitoring: Employed in the detection of trace metal ions in natural waters.
Biological Studies: Utilized in histology and hematology for staining purposes.
Industrial Applications: Applied in the manufacturing of diagnostic assays and other analytical tools.
作用機序
Target of Action
Sulfochlorophenol S is known to form complexes with certain rare-earth elements such as lanthanum, terbium, and erbium . These elements are its primary targets. These elements play various roles in biological systems, including serving as cofactors for certain enzymes.
Mode of Action
The interaction between Sulfochlorophenol S and its targets involves the formation of complexes in highly acidic solutions . This complexation process results in changes in the optical and chromaticity characteristics of the targets .
Pharmacokinetics
Its solubility in water (1 mg/ml) suggests that it may have reasonable bioavailability .
Result of Action
The primary result of Sulfochlorophenol S’s action is the change in optical and chromaticity characteristics of the complexes it forms with its targets . This property is utilized in spectrophotometric determination of certain elements .
Action Environment
The action of Sulfochlorophenol S is influenced by the acidity of the environment. It forms complexes with its targets usually in highly acidic solutions . Therefore, the pH of the environment can significantly influence its action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: Sulfochlorophenol S is typically synthesized through a multi-step process involving the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine followed by coupling with 1,8-dihydroxynaphthalene-3,6-disulfonic acid. The reaction is carried out in highly acidic conditions to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, the production of Sulfochlorophenol S involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .
化学反応の分析
Types of Reactions: Sulfochlorophenol S undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as copper, iron, and niobium.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts in aqueous solutions at specific pH levels.
Substitution: Requires the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products:
類似化合物との比較
Sulfochlorophenol: A related compound with similar complexation properties but different substituents.
Chlorosulfophenol: Another similar compound used in analytical chemistry for metal ion detection.
Uniqueness: Sulfochlorophenol S stands out due to its high stability and specificity in forming complexes with metal ions. Its unique structure, with multiple sulfonic acid and hydroxyl groups, provides enhanced binding capabilities compared to other similar compounds .
特性
IUPAC Name |
3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNFKABIVXQRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910682, DTXSID401122075 | |
| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-73-3, 108321-09-1 | |
| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1140907.png)






![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)


![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)

